6-bromo-4-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamidation. One common method is as follows:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Sulfonamidation: The brominated product is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-4-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-bromo-4-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-methylpyridine-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-4-methylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-bromo-4-ethylpyridine-3-sulfonamide: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
6-bromo-4-methylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, methyl group, and sulfonamide group on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
2580199-27-3 |
---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.